molecular formula C9H20N2O B3233857 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine CAS No. 1353955-61-9

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine

Cat. No.: B3233857
CAS No.: 1353955-61-9
M. Wt: 172.27
InChI Key: OIPHPKRFFSSADF-UHFFFAOYSA-N
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Description

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine-derived ethylamine compound characterized by a methoxymethyl substituent at the 3-position of the piperidine ring. This structure combines a flexible ethylamine chain with a methoxymethyl-modified heterocyclic piperidine system, making it a versatile intermediate in medicinal chemistry and organic synthesis. It is listed as a high-quality ether derivative by CymitQuimica, suggesting its utility in research and industrial applications, particularly as a building block for complex molecules .

Properties

IUPAC Name

2-[3-(methoxymethyl)piperidin-1-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-9-3-2-5-11(7-9)6-4-10/h9H,2-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPHPKRFFSSADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method includes the alkylation of piperidine with methoxymethyl chloride under basic conditions to form the intermediate, which is then reacted with ethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine can be contextualized against related ethylamine derivatives. Below is a comparative analysis based on substituent effects, biological activity, and synthetic applications:

Structural Analogues and Positional Isomers

2-(4-Methoxymethyl-piperidin-1-yl)-ethylamine Structural Difference: The methoxymethyl group is at the 4-position of the piperidine ring instead of the 3-position. Implications: Positional isomerism may alter steric and electronic interactions in target binding pockets. For example, piperidine substituent positioning significantly impacts enzyme potency in glucokinase activators .

2-Piperidin-1-yl-ethylamine

  • Structural Difference : Lacks the methoxymethyl group, featuring a simpler piperidine-ethylamine backbone.
  • Biological Activity : Exhibits strong glucokinase activation (EC50 = 6 nM), attributed to favorable van der Waals interactions in enzyme pockets .
  • Applications : Used in antidiabetic drug candidates due to its enzyme potency .

2-Morpholin-1-yl-ethylamine

  • Structural Difference : Replaces the piperidine ring with a morpholine ring.
  • Biological Activity : Reduced glucokinase activation (EC50 = 20 nM) compared to piperidine analogues, likely due to differences in ring polarity and hydrogen-bonding capacity .

Biological Activity

2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with a molecular formula of C₉H₂₃N₂O and a molecular weight of approximately 171.30 g/mol, features a methoxymethyl group attached to the piperidine ring, influencing its pharmacological properties.

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the methoxymethyl group enhances lipophilicity, which may facilitate better membrane permeability and receptor binding.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial : Exhibits significant antibacterial and antifungal properties.
  • Neuropharmacological Effects : Potential applications in treating neurological disorders.
  • Anticancer : Investigated for possible anti-cancer properties.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be understood through its SAR. Modifications to the piperidine structure and substituents can significantly alter its interaction with biological targets. For instance, variations in the methoxymethyl group can influence receptor affinity and selectivity.

Table 1: Comparison of Piperidine Derivatives

Compound NameStructure TypeNotable Properties
1-(2-Aminoethyl)piperidinePiperidine derivativeUsed in synthesizing Schiff base ligands
3-(Methoxy)piperidinePiperidine derivativeExhibits neuropharmacological effects
4-(Methoxy)piperidinePiperidine derivativeInvestigated for antidepressant activity
2-(4-Methoxyphenyl)piperidinePiperidine derivativePotential anti-cancer properties

Antimicrobial Activity

A study conducted on various piperidine derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuropharmacological Effects

Research exploring the neuropharmacological effects of similar compounds highlighted their potential as anxiolytics and antidepressants. In animal models, these compounds showed promise in reducing anxiety-like behaviors and improving mood-related outcomes.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may modulate synaptic transmission, contributing to its therapeutic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine
Reactant of Route 2
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2-(3-Methoxymethyl-piperidin-1-yl)-ethylamine

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